(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide
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Overview
Description
The compound (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothiazole moiety, a cyclopentene ring, and an iodide ion, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the ethyl groups, and the coupling of the cyclopentene ring with the benzothiazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the reaction conditions and maximize the yield. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Substitution: The chlorine atom in the cyclopentene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide: has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide: can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole moiety and may have similar biological activities.
Cyclopentene derivatives: These compounds contain the cyclopentene ring and may undergo similar chemical reactions.
Iodide-containing compounds: These compounds include an iodide ion and may have similar reactivity and applications.
The uniqueness of This compound
Properties
Molecular Formula |
C27H26ClIN2S2 |
---|---|
Molecular Weight |
605.0 g/mol |
IUPAC Name |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C27H26ClN2S2.HI/c1-3-29-21-9-5-7-11-23(21)31-25(29)17-15-19-13-14-20(27(19)28)16-18-26-30(4-2)22-10-6-8-12-24(22)32-26;/h5-12,15-18H,3-4,13-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AHDSAQFLUDRTPZ-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-] |
Origin of Product |
United States |
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